molecular formula C27H26N2O5 B3648406 ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE

ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE

Cat. No.: B3648406
M. Wt: 458.5 g/mol
InChI Key: DJIIUAZDKKMPMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with diketones under acidic conditions to form the hexahydroquinoline structure . This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.

Mechanism of Action

The mechanism of action of ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Compared to other quinoline derivatives, ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE is unique due to its specific functional groups and structural configuration . Similar compounds include:

Properties

IUPAC Name

ethyl 4-[(7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-4-34-26(33)17-10-12-18(13-11-17)28-24(31)21-14-20-22(15-27(2,3)16-23(20)30)29(25(21)32)19-8-6-5-7-9-19/h5-14H,4,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIIUAZDKKMPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE
Reactant of Route 4
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE

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